Tri-P-tolylamine-D21: A Technical Guide for Advanced Research
Tri-P-tolylamine-D21: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tri-P-tolylamine-D21, a deuterated isotopically labeled research compound. This document collates available data on its chemical properties, outlines a probable synthesis protocol based on established methods for analogous compounds, and explores its potential applications in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).
Core Concepts and Properties
Tri-P-tolylamine-D21 is the deuterated form of tri-p-tolylamine, where all 21 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in mechanistic studies and as an internal standard in mass spectrometry.
Chemical Identity
| Property | Value |
| Chemical Name | Tri-P-tolylamine-D21 |
| Synonyms | Tris(4-(methyl-d3)phenyl-2,3,5,6-d4)amine |
| CAS Number | 201944-90-3[1][2] |
| Molecular Formula | C21D21N[1][2] |
| Molecular Weight | 308.53 g/mol [1] |
Physicochemical Properties of Tri-p-tolylamine (Non-Deuterated Analog)
| Property | Value | Source |
| CAS Number | 1159-53-1 | |
| Molecular Formula | C21H21N | |
| Molecular Weight | 287.40 g/mol | |
| Appearance | White to off-white solid/crystals | |
| Melting Point | 114-118 °C | |
| Purity | >98.0% (GC) |
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for Tri-P-tolylamine-D21 is not publicly documented. However, a general and effective method for the deuteration of arylamines has been reported and can be adapted for its synthesis.
Representative Synthesis of Deuterated Arylamines
This protocol is based on the platinum- and palladium-catalyzed hydrogen-deuterium exchange of arylamines.
Materials:
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Tri-p-tolylamine
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Deuterium oxide (D₂O, 99.8%)
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Platinum on carbon (10%)
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Palladium on carbon (10%)
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Celite
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Argon (or other inert gas)
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Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: In a round-bottom flask, combine tri-p-tolylamine, an equal weight of 10% platinum on carbon, and an equal weight of 10% palladium on carbon.
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Inert Atmosphere: The flask is evacuated and backfilled with argon several times to ensure an inert atmosphere.
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Addition of D₂O: Add deuterium oxide to the flask.
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Reaction Conditions: The mixture is stirred vigorously and heated to a specified temperature (e.g., 150-200 °C) for a designated period (e.g., 24-72 hours) to facilitate the hydrogen-deuterium exchange.
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Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove the catalysts. The Celite pad is washed with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: The organic filtrate is collected, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield Tri-P-tolylamine-D21.
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Analysis: The final product should be analyzed by ¹H NMR, ²H NMR, and mass spectrometry to confirm the extent of deuteration and purity.
Applications in Organic Electronics
Triarylamine derivatives are well-established as efficient hole-transport materials (HTMs) in organic electronic devices such as OLEDs and perovskite solar cells. Recent studies have demonstrated that the use of deuterated organic materials can significantly enhance the operational lifetime and stability of these devices. This is attributed to the kinetic isotope effect, where the stronger C-D bonds compared to C-H bonds lead to greater resistance to degradation pathways.
Role in OLEDs
In OLEDs, the hole transport layer (HTL) facilitates the injection of holes from the anode and their transport to the emissive layer. The stability of the HTL is crucial for the overall device longevity. The use of deuterated HTMs like Tri-P-tolylamine-D21 is a promising strategy to mitigate degradation and improve the lifetime of blue OLEDs, which are notoriously less stable than their red and green counterparts.
Experimental Workflow for OLED Fabrication
The following diagram illustrates a typical experimental workflow for the fabrication of an OLED device incorporating a deuterated hole transport material.
Quantitative Analysis Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: This technique is crucial for determining the degree of deuteration. The disappearance or significant reduction of proton signals in the aromatic and methyl regions of the Tri-p-tolylamine spectrum would confirm successful deuterium incorporation.
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²H NMR (Deuterium NMR): This provides direct evidence of the presence and location of deuterium atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the deuterated compound. For Tri-P-tolylamine-D21, the molecular ion peak should be observed at m/z = 308.53, corresponding to the fully deuterated species. The isotopic distribution can also provide information on the purity of the deuterated compound. When used as an internal standard in quantitative mass spectrometry, a known amount of Tri-P-tolylamine-D21 is added to a sample containing the non-deuterated analyte. The ratio of the two compounds is then used to accurately quantify the analyte, correcting for variations in sample preparation and instrument response.
Conclusion
Tri-P-tolylamine-D21 is a valuable research compound with significant potential, particularly in the field of organic electronics. Its primary application is anticipated to be as a deuterated hole transport material to enhance the lifetime and stability of OLED devices. While specific experimental data for this compound is not widely published, established protocols for the synthesis and analysis of similar deuterated arylamines provide a strong foundation for its use in advanced research and development. Further studies are warranted to fully characterize its properties and performance in electronic devices.
